molecular formula C25H51N3O12 B609237 m-PEG12-azide CAS No. 89485-61-0

m-PEG12-azide

Cat. No. B609237
CAS RN: 89485-61-0
M. Wt: 585.69
InChI Key: FXVJBKLBTILMNA-UHFFFAOYSA-N
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Description

M-PEG12-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of m-PEG12-azide involves the use of a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis . It is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .


Molecular Structure Analysis

The molecular formula of m-PEG12-azide is C25H51N3O12 . It has a molecular weight of 585.7 g/mol . The IUPAC name is 1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .


Chemical Reactions Analysis

M-PEG12-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

M-PEG12-azide has a molecular weight of 585.7 g/mol . It has a topological polar surface area of 125 Ų . It has a rotatable bond count of 36 . The exact mass is 585.34727407 g/mol .

Scientific Research Applications

m-PEG12-azide is a water-soluble monodisperse PEG linker . The azide group in m-PEG12-azide can react with alkyne, BCN, DBCO via Click Chemistry . This property makes it useful in various scientific fields, particularly in the synthesis of PROTACs and in the field of polymer chemistry .

  • Field: PROTAC Synthesis

    • m-PEG12-azide can be used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
    • The azide group in m-PEG12-azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the synthesis of PROTACs.
  • Field: Polymer Chemistry

    • m-PEG12-azide is used in the synthesis and characterization of azide Poly (ethylene glycol) (PEG) derivatives .
    • The azide group in m-PEG12-azide can react with other molecules via Click Chemistry, allowing for the functionalization of PEG chains .
    • The presence of azide end groups affects the melting behavior of PEG. Azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .

Future Directions

M-PEG12-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group enables click chemistry with an alkyne to yield a stable triazole linkage . This property is especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJBKLBTILMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG12-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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